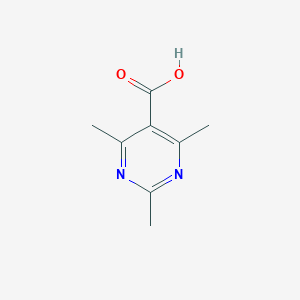

2,4,6-Trimethylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDANIHGQXLGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527351 | |

| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108397-75-7 | |

| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the formation of an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid is most effectively carried out via a two-step reaction sequence. The first step involves a cyclocondensation reaction between ethyl 2-acetyl-3-oxobutanoate and acetamidine hydrochloride to produce ethyl 2,4,6-trimethylpyrimidine-5-carboxylate. The subsequent step is the hydrolysis of this ester to the desired 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrimidine ring.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form a solution of acetamidine free base, with sodium chloride precipitating out.

-

The reaction mixture is cooled in an ice bath, and ethyl 2-acetyl-3-oxobutanoate is added dropwise with continuous stirring.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the cyclocondensation reaction.

-

Upon cooling, the precipitated sodium chloride is removed by filtration.

-

The ethanol is removed from the filtrate under reduced pressure.

-

The resulting residue is treated with water and extracted with diethyl ether.

-

The ethereal extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude ethyl 2,4,6-trimethylpyrimidine-5-carboxylate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

-

Sodium hydroxide or potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

-

pH meter or pH paper

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask.

-

A solution of sodium hydroxide or potassium hydroxide in water is added to the flask.

-

The reaction mixture is heated under reflux with stirring for a specified period to effect the hydrolysis of the ester.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the hydrolysis, the reaction mixture is cooled in an ice bath.

-

The solution is then acidified to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

The precipitated 2,4,6-trimethylpyrimidine-5-carboxylic acid is collected by filtration.

-

The solid is washed with cold water to remove any inorganic salts.

-

The product is then dried under vacuum to yield the pure 2,4,6-trimethylpyrimidine-5-carboxylic acid.[1]

Quantitative Data

| Parameter | Step 1: Ester Synthesis | Step 2: Acid Synthesis |

| Reactant 1 | Ethyl 2-acetyl-3-oxobutanoate | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate |

| Reactant 2 | Acetamidine hydrochloride | Sodium Hydroxide |

| Solvent | Ethanol | Ethanol/Water |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 70-80% | 85-95% |

| Purification Method | Vacuum Distillation | Recrystallization |

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow for 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Caption: Synthesis workflow for 2,4,6-trimethylpyrimidine-5-carboxylic acid.

References

Characterization of 2,4,6-trimethylpyrimidine-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,4,6-trimethylpyrimidine-5-carboxylic acid is limited. This guide provides a comprehensive overview of its known properties and presents a putative synthesis and characterization workflow based on established chemical principles for analogous compounds.

Introduction

2,4,6-trimethylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a known pharmacophore in numerous biologically active molecules. The presence of methyl and carboxylic acid functional groups suggests potential for diverse chemical modifications and biological interactions, making it a molecule of interest for medicinal chemistry and drug discovery. Pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. This document serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this specific pyrimidine derivative.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | CymitQuimica[1] |

| Molecular Weight | 166.18 g/mol | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| Purity | 95.0% (as available from suppliers) | CymitQuimica[1] |

| InChI Key | DRDANIHGQXLGSQ-UHFFFAOYSA-N | CymitQuimica[1] |

| CAS Number | 108397-75-7 | - |

Synthesis and Purification

Proposed Synthetic Protocol

A potential synthesis could involve the reaction of ethyl 2,4-dimethyl-3-oxobutanoate with formamidine, followed by hydrolysis of the resulting ester.

Reaction Scheme:

Caption: Proposed synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Step 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 2,4-dimethyl-3-oxobutanoate (1 equivalent).

-

To this mixture, add formamidine hydrochloride (1 equivalent).

-

Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude ester by column chromatography on silica gel.

Step 2: Hydrolysis to 2,4,6-trimethylpyrimidine-5-carboxylic acid

-

Dissolve the purified ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (2 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Spectroscopic and Analytical Characterization

Comprehensive spectroscopic and analytical data for 2,4,6-trimethylpyrimidine-5-carboxylic acid are not available in the public domain. The following sections outline the standard analytical techniques that would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include singlets for the three methyl groups at different chemical shifts due to their positions on the pyrimidine ring, and a broad singlet for the carboxylic acid proton. The exact chemical shifts would provide information about the electronic environment of the protons.

-

¹³C NMR: Expected signals would include resonances for the three distinct methyl carbons, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-H stretching and bending vibrations for the methyl groups.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the molecular weight of 166.18 g/mol .

Elemental Analysis

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₈H₁₀N₂O₂.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2,4,6-trimethylpyrimidine-5-carboxylic acid, the pyrimidine scaffold is a key component in a wide range of pharmaceuticals. The presence of a carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical signaling pathway where a derivative of 2,4,6-trimethylpyrimidine-5-carboxylic acid could act is presented below. This is a generalized representation of a mitogen-activated protein kinase (MAPK) pathway, a common target in cancer drug discovery.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

In this hypothetical scenario, a derivative of 2,4,6-trimethylpyrimidine-5-carboxylic acid acts as an inhibitor of MEK, a key kinase in the pathway, thereby blocking downstream signaling that leads to cell proliferation.

Experimental Workflows

The characterization of a novel compound like 2,4,6-trimethylpyrimidine-5-carboxylic acid follows a structured workflow to ensure its identity, purity, and properties are well-defined.

References

An In-depth Technical Guide on the Chemical Properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trimethylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O₂. As a derivative of pyrimidine, a core structure in nucleic acids, this molecule and its analogues are of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid, along with detailed experimental protocols for its synthesis and characterization based on established methodologies for related compounds.

Core Chemical Properties

While specific experimental data for 2,4,6-trimethylpyrimidine-5-carboxylic acid is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Data Summary

The following table summarizes the known and estimated physicochemical properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀N₂O₂ | - |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95.0% (typical) | [1] |

| Melting Point | Not available (predicted to be a high-melting solid) | - |

| Boiling Point | Not available (likely decomposes before boiling) | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structure |

| pKa | Estimated to be around 3-4 for the carboxylic acid group. | Inferred from analogous compounds |

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for 2,4,6-trimethylpyrimidine-5-carboxylic acid, which are crucial for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR | - Singlets for the three methyl groups (at positions 2, 4, and 6). The chemical shifts would likely be in the range of 2.3-2.7 ppm. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |

| ¹³C NMR | - Resonances for the three methyl carbons. - Resonances for the pyrimidine ring carbons. - A resonance for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[2][3][4] - A strong C=O stretching band for the carboxylic acid around 1700-1730 cm⁻¹.[2][3][4] - C-H stretching bands for the methyl groups around 2900-3000 cm⁻¹. - C=N and C=C stretching bands for the pyrimidine ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (166.18). - Fragmentation patterns may include the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the pyrimidine ring.[5][6] |

Experimental Protocols

Due to the lack of specific literature on the synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid, a plausible multi-step synthetic route is proposed based on well-established reactions for pyrimidine synthesis, such as the Biginelli reaction, followed by hydrolysis.

Proposed Synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid

The proposed synthesis involves two main stages:

-

Synthesis of a pyrimidine-5-carboxylic acid ester via a modified Biginelli-type reaction.

-

Hydrolysis of the ester to yield the final carboxylic acid.

Stage 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

This stage can be approached using a one-pot three-component Biginelli reaction.[7][8][9]

Materials:

-

Ethyl acetoacetate

-

Acetaldehyde

-

Acetamidine hydrochloride

-

Ethanol (solvent)

-

Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

Procedure:

-

To a round-bottom flask, add acetamidine hydrochloride (1.1 equivalents) and a catalytic amount of acid in ethanol.

-

Stir the mixture until the acetamidine hydrochloride is dissolved.

-

Add ethyl acetoacetate (1.0 equivalent) to the mixture.

-

Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Stage 2: Hydrolysis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

The synthesized ester is then hydrolyzed to the carboxylic acid.[10][11]

Materials:

-

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Ethanol (co-solvent)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve the ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in a mixture of ethanol and aqueous NaOH solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with HCl until a precipitate forms (pH ~2-3).

-

Collect the precipitated 2,4,6-trimethylpyrimidine-5-carboxylic acid by filtration.

-

Wash the solid with cold water and dry under vacuum.

Logical Relationships and Workflows

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Caption: Proposed two-stage synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid.

Potential Biological Activity Pathway

Given the broad spectrum of activity of pyrimidine derivatives, 2,4,6-trimethylpyrimidine-5-carboxylic acid could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine derivative might act as an inhibitor of a protein kinase, a common target for such compounds in drug discovery.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

2,4,6-trimethylpyrimidine-5-carboxylic acid represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The provided experimental protocols offer a starting point for researchers to synthesize and explore the properties of this compound. Further studies are warranted to fully elucidate its chemical behavior and biological activity, which may pave the way for novel therapeutic agents and functional materials.

References

- 1. 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. echemi.com [echemi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,6-trimethylpyrimidine-5-carboxylic acid

CAS Number: 108397-75-7

This technical guide provides a comprehensive overview of 2,4,6-trimethylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of detailed public data on this specific molecule, this guide presents known information and offers a general context based on the broader class of pyrimidine derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 108397-75-7 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically available at ≥95% | [1][2] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid is not prominently available in the scientific literature. However, general synthetic routes for polysubstituted pyrimidine-5-carboxylic acids often involve multicomponent reactions. One common approach is a variation of the Biginelli reaction or similar cyclocondensation reactions.

A plausible, though not experimentally verified for this specific compound, synthetic pathway could involve the condensation of a β-dicarbonyl compound (or a functional equivalent), an amidine, and an aldehyde. For 2,4,6-trimethylpyrimidine-5-carboxylic acid, this could hypothetically involve the reaction of a suitably substituted acetoacetate derivative with acetamidine.

Generalized Experimental Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis, purification, and analysis of a polysubstituted pyrimidine carboxylic acid.

Biological Activity and Potential Applications

There is a significant lack of specific data in peer-reviewed literature regarding the biological activity of 2,4,6-trimethylpyrimidine-5-carboxylic acid. However, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis and have been developed as antimetabolite cancer therapies.

-

Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal agents.[3]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory properties.

-

Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly for HIV and hepatitis.[3]

Given the presence of the pyrimidine core, 2,4,6-trimethylpyrimidine-5-carboxylic acid could be a candidate for screening in these and other therapeutic areas. The carboxylic acid moiety provides a handle for further chemical modification to explore structure-activity relationships (SAR) and to develop prodrugs or targeted delivery systems.

Hypothetical Drug Discovery and Development Workflow:

Caption: A generalized workflow for a drug discovery and development program.

Experimental Protocols

Due to the absence of published studies detailing the biological evaluation of 2,4,6-trimethylpyrimidine-5-carboxylic acid, specific experimental protocols cannot be provided. However, a general approach to assessing the potential biological activity of a novel pyrimidine derivative would typically involve a series of in vitro and in vivo assays.

General Protocol for In Vitro Cytotoxicity Screening (Example: MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of 2,4,6-trimethylpyrimidine-5-carboxylic acid is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Conclusion

2,4,6-trimethylpyrimidine-5-carboxylic acid represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis, properties, and biological activity are currently limited, its structural features—namely the pyrimidine core and the carboxylic acid functional group—suggest that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

The Discovery and Development of Pyrimidine Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] The introduction of a carboxylic acid functionality to this privileged heterocycle gives rise to pyrimidine carboxylic acid derivatives, a class of compounds that has garnered significant attention for its diverse pharmacological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, and antiviral agents, often exhibiting their therapeutic effects through the modulation of key signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of pyrimidine carboxylic acid derivatives, with a focus on their core therapeutic applications.

Historical Perspective: The Evolution of Pyrimidine Analogs in Chemotherapy

The journey of pyrimidine analogs in medicine is rooted in the early understanding of cancer cell metabolism. A pivotal observation was that certain tumors incorporate uracil more readily than normal tissues, which spurred the development of fluorinated pyrimidines like 5-fluorouracil (5-FU).[1] This pioneering work laid the foundation for the exploration of other pyrimidine derivatives as antimetabolites that interfere with nucleic acid synthesis.[6][7] The subsequent exploration of pyrimidine carboxylic acid derivatives represents a logical progression, seeking to enhance potency, selectivity, and pharmacokinetic properties by introducing a versatile functional group capable of forming crucial interactions with biological targets.[4]

Synthetic Methodologies

The synthesis of pyrimidine carboxylic acid derivatives can be achieved through various strategies, with multicomponent reactions being particularly prominent due to their efficiency and ability to generate molecular diversity.

Biginelli Reaction

The Biginelli reaction, a classic multicomponent reaction, provides a straightforward route to dihydropyrimidinones, which can be further functionalized to yield pyrimidine carboxylic acids.[8][9] This acid-catalyzed, three-component condensation involves an aldehyde, a β-ketoester, and urea or thiourea.[8][10] The reaction proceeds through a series of bimolecular reactions, including condensation and cyclization, to form the dihydropyrimidine core.[8]

A notable variation is the four-component Biginelli's reaction, which allows for the synthesis of more complex, functionalized pyrimidines, such as methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates.[11]

Other Multi-component Reactions

Modern organic synthesis has seen the development of various other multi-component reactions for the construction of the pyrimidine ring. These methods offer advantages in terms of sustainability and efficiency. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported.[12] This process involves condensation and dehydrogenation steps and tolerates a wide range of functional groups.[12] Another green chemistry approach involves the microwave-mediated synthesis of pyrimidines and pyrimidinones in water, offering a rapid and environmentally friendly alternative.[13]

Synthesis of Substituted Pyrimidine Carboxylic Acids

Specific substitution patterns on the pyrimidine ring are often crucial for biological activity.

-

2-Substituted Pyrimidine-5-Carboxylic Esters: A common method for the synthesis of these derivatives involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[14]

-

4-Substituted Pyrimidine Carboxylic Acids: The synthesis of 4-pyrimidinecarboxylic acid can be achieved from 4,4-dimethoxybutan-2-one and formamide in the presence of ammonium chloride, followed by oxidation.[15]

-

6-Substituted Pyrimidine Carboxylic Acids: Libraries of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides have been prepared through a multi-step sequence starting from itaconic acid, leading to the formation of a 6-substituted pyrimidine-5-carboxylic acid intermediate.[16] Another approach involves the alkaline hydrolysis of precursor esters to yield the corresponding carboxylic acids.[2]

Experimental Protocols

General Procedure for the Synthesis of 4-(Substituted)-6-oxo-1,6-dihydropyrimidine-5-carbonitriles

This protocol is adapted from a microwave-assisted, multi-component synthesis.[13]

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Ethyl cyanoacetate or malononitrile (1.0 eq)

-

Benzamidine hydrochloride (1.0 eq)

-

Potassium carbonate (2.0 eq)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave vial, combine the aromatic aldehyde, the active methylene compound (ethyl cyanoacetate or malononitrile), benzamidine hydrochloride, and potassium carbonate.

-

Add 10 mL of water to the mixture.

-

Place the vial in a microwave reactor and irradiate at 300 W and 100°C for 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Synthesis of 6-Oxo-3H-pyrimidine-4-carboxylic Acid

This protocol is based on general cyclization reactions.[17]

Materials:

-

Amidine source (e.g., formamidine acetate)

-

β-keto ester with a carboxylic acid or ester functionality (e.g., diethyl 2-formyl-3-oxosuccinate)

-

Suitable solvent (e.g., ethanol)

-

Base (e.g., sodium ethoxide)

Procedure:

-

Dissolve the amidine and the β-keto ester in the solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and acidify to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry.

-

Purify the product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Pyrimidine carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant area of research for these compounds is in oncology.[4] They have been shown to inhibit the proliferation of various cancer cell lines.[18][19][20] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases.[21][22]

Table 1: Anticancer Activity of Selected Pyrimidine Carboxylic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivative 2a | A549 (Lung) | 42 | [18][23] |

| Pyrido[2,3-d]pyrimidine derivative 2f | A549 (Lung) | 47.5 | [18][23] |

| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [19] |

| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [19] |

| Indazol-pyrimidine derivative 4a | MCF-7 (Breast) | 2.958 | [19] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [24] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [24] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [24] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [24] |

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine carboxylic acid derivatives have shown promise in this area, exhibiting both antibacterial and antifungal properties.[25] Additionally, several derivatives have been identified with potent antiviral activity against a range of viruses.[5][26][27]

Table 2: Antimicrobial and Antiviral Activity of Selected Pyrimidine Carboxylic Acid Derivatives

| Compound Class | Pathogen/Virus | Activity (IC50/EC50) | Reference |

| Dihydropyrimidinone derivative | Staphylococcus aureus | Good antibacterial activity | [25] |

| Dihydropyrimidinone derivative | Pseudomonas aeruginosa | Moderate antibacterial activity | [25] |

| Dihydropyrimidinone derivative | Candida albicans | Moderate antifungal activity | [25] |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 2d | Herpes simplex virus type 1 (HSV-1) | EC50 = 6.8 µM | [27] |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3f | Mayaro virus (MAY) | EC50 = 2.2 µM | [27] |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3a | Vesicular stomatitis virus (VSV) | EC50 = 4.8 µM | [27] |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3c | Vesicular stomatitis virus (VSV) | EC50 = 0.52 µM | [27] |

| DHODH Inhibitor (Cmp1) | Human Cytomegalovirus | Low µM to nM range | [28] |

| DHODH Inhibitor (Cmp1) | Adenoviruses | Low µM to nM range | [28] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine carboxylic acid derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[29] Pyrimidine-based inhibitors have been designed to target components of this pathway, such as the Smoothened (SMO) receptor, thereby inhibiting downstream signaling and tumor growth.[29][30]

Caption: Inhibition of the Hedgehog signaling pathway by a pyrimidine carboxylic acid derivative.

Pyrimidine Biosynthesis Pathway

As analogs of natural pyrimidines, these derivatives can interfere with the de novo synthesis of pyrimidine nucleotides. This is a key pathway for cell proliferation, and its inhibition can be an effective strategy for antiviral and anticancer therapy.[28] For example, some compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[28]

Caption: Inhibition of the pyrimidine de novo synthesis pathway.

Conclusion and Future Directions

Pyrimidine carboxylic acid derivatives represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with the efficiency of modern synthetic methods, make them an attractive scaffold for the development of new therapeutic agents. Future research in this area will likely focus on the design of derivatives with enhanced selectivity for specific biological targets, thereby minimizing off-target effects and improving therapeutic outcomes. The continued exploration of their mechanisms of action will further illuminate their potential in treating a wide range of diseases.

References

- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bu.edu.eg [bu.edu.eg]

- 3. chemimpex.com [chemimpex.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. biomedres.us [biomedres.us]

- 12. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]

- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 14. Pyrimidine synthesis [organic-chemistry.org]

- 15. Page loading... [guidechem.com]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Trimethylpyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties and versatile substitution patterns have made it a "privileged structure" in the quest for novel therapeutics. This technical guide delves into the diverse biological activities of substituted pyrimidine compounds, with a particular focus on trimethylpyrimidine derivatives where data is available. While the broader class of pyrimidine derivatives has been extensively studied, this guide will synthesize the current understanding of their anticancer, antimicrobial, and enzyme-inhibiting properties, providing a comprehensive resource for professionals in drug discovery and development. The information presented herein is intended to facilitate further research and application of these promising compounds.

Anticancer Activity

Pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily due to their structural similarity to endogenous nucleobases, allowing them to interfere with DNA and RNA synthesis and repair processes in rapidly proliferating cancer cells.[2][3]

A variety of substituted pyrimidines have been synthesized and evaluated against numerous cancer cell lines. For instance, novel indolyl-pyrimidine hybrids have shown potent antiproliferative activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[3] One such compound, 4g , exhibited IC50 values of 5.1 µM, 5.02 µM, and 6.6 µM against these cell lines, respectively, and was found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.25 µM.[3] Similarly, certain thiazolo[4,5-d]pyrimidine derivatives have shown high average anticancer activity, with one compound demonstrating cytostatic activity against all 58 tested cell lines in the NCI-60 screen.[4]

The anticancer mechanism of many pyrimidine derivatives is linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.[3]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Cell Line(s) | Activity Metric | Value | Reference(s) |

| Indolyl-pyrimidine hybrid (4g) | MCF-7 (Breast Cancer) | IC50 | 5.1 µM | [3] |

| HepG2 (Liver Cancer) | IC50 | 5.02 µM | [3] | |

| HCT-116 (Colon Cancer) | IC50 | 6.6 µM | [3] | |

| Thiazolo[4,5-d]pyrimidine (3b) | NCI-60 Cell Line Panel | logGI50 | -5.66 | [4] |

| logTGI | -5.30 | [4] | ||

| logLC50 | -4.38 | [4] | ||

| Pyridine, Pyrane, and Pyrimidine Derivatives | 59 Human Tumor Cell Lines | log10 GI50 | up to -4.7 | [5] |

| Pyrimidine-5-Carbonitriles (5d) | A549 (Lung Cancer) | IC50 | 0.16 ± 0.01 µM | [6] |

| HCT116 (Colon Cancer) | IC50 | 0.18 ± 0.02 µM | [6] | |

| MCF-7 (Breast Cancer) | IC50 | 0.21 ± 0.01 µM | [6] | |

| PC-3 (Prostate Cancer) | IC50 | 0.23 ± 0.02 µM | [6] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrimidine derivatives have emerged as a promising class of compounds.[7] Their mechanism of action often involves the inhibition of essential bacterial enzymes or interference with microbial nucleic acid synthesis.[7]

Studies have demonstrated the broad-spectrum antibacterial and antifungal activities of various pyrimidine derivatives. For example, certain pyrimidine scaffolds have shown high antimicrobial activity, comparable to the antibiotic cefotaxime sodium, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 μmol/mL against both Gram-positive and Gram-negative bacteria.[8] Fused pyrimidine systems, such as benzimidazolo-pyrimidines, have also been identified as potent antimicrobial agents.[9]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Microorganism(s) | Activity Metric | Value | Reference(s) |

| Furochromone-condensed Pyrimidines | Klebsiella pneumoniae, Escherichia coli | MIC | 1–9 µmol/mL | [8] |

| Streptococcus pyogenes, Staphylococcus aureus | MIC | 1–9 µmol/mL | [8] | |

| Pyrimidine Derivatives | Staphylococcus aureus | MIC | 16.26 µg/mL | [10] |

| Bacillus subtilis, Escherichia coli | MIC | 17.34 µg/mL | [10] | |

| Aspergillus niger | MIC | 17.34 µg/mL | [10] | |

| 6-Chlorobenzimidazoles Pyrimidines | Gram-positive and Gram-negative bacteria | Zone of Inhibition | Not specified | [9] |

| Aspergillus niger, Candida albicans | Zone of Inhibition | Not specified | [9] |

Enzyme Inhibition

The structural versatility of the pyrimidine ring allows for its interaction with a wide range of enzymatic targets, making pyrimidine derivatives a rich source of enzyme inhibitors for various therapeutic areas.

Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division.[11] For example, indolyl-pyrimidine hybrids have been identified as potent inhibitors of EGFR, a key target in cancer therapy.[3]

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been shown to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[6][12] Compounds have been identified with COX-2 inhibitory activity comparable to the commercial drug Celecoxib.[6]

Other Enzymes: Pyrimidine derivatives have also been investigated as inhibitors of other enzymes, such as Dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), a target for novel antibiotics.[13][14]

Table 3: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Enzyme | Activity Metric | Value | Reference(s) |

| Indolyl-pyrimidine hybrid (4g) | EGFR | IC50 | 0.25 µM | [3] |

| Thienopyrimidine Derivatives | STAT3 | IC50 | 0.32–5.73 µM | [15] |

| Pyrimidine-5-Carbonitriles (5d) | COX-2 | IC50 | 0.17 ± 0.01 µM | [6] |

| Pyrazolo[3,4-d]pyrimidinones | DPP-IV | Not specified | Potent inhibition | [13] |

| Thienopyrimidinone Derivatives | TrmD | Not specified | Nanomolar potency | [14] |

Signaling Pathways and Mechanisms of Action

The biological effects of trimethylpyrimidine and other substituted pyrimidines are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

References

- 1. ijpbs.com [ijpbs.com]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD) by Restructuring the Active Site with a Tyrosine-Flipping Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Elusive Structure: A Technical Guide to 2,4,6-Trimethylpyrimidine-5-carboxylic Acid

For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the current state of knowledge regarding the crystal structure of 2,4,6-trimethylpyrimidine-5-carboxylic acid. Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for this specific compound has not been publicly reported. This guide, therefore, provides a comprehensive overview of its known properties, a plausible synthetic route, and, for comparative analysis, the detailed crystal structure of a closely related compound, offering valuable insights for researchers in the field.

Physicochemical Properties

While the crystal structure remains undetermined, key physicochemical properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid have been reported. These are crucial for its handling, characterization, and potential application in further research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95.0% (as commercially available) | [1] |

| InChI Key | DRDANIHGQXLGSQ-UHFFFAOYSA-N | [1] |

Synthetic Pathway: A Plausible Experimental Protocol

The synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid can be approached through a multicomponent reaction, such as the Biginelli reaction or similar cyclocondensation methods, which are well-established for the preparation of pyrimidine derivatives.[2][3][4][5] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid

This procedure is a proposed method based on established pyrimidine syntheses and may require optimization.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative)

-

Urea

-

Acetaldehyde

-

Acid or base catalyst (e.g., HCl, NaOH)

-

Ethanol (or other suitable solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate and urea in ethanol.

-

Aldehyde Addition: To the stirred solution, add acetaldehyde.

-

Catalysis: Introduce a catalytic amount of a suitable acid (e.g., concentrated HCl) or base to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate: Upon completion of the reaction, cool the mixture to room temperature. The dihydropyrimidine intermediate may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.

-

Aromatization: The isolated dihydropyrimidine can be aromatized to the corresponding pyrimidine. This can be achieved by oxidation using a suitable oxidizing agent (e.g., nitric acid, potassium permanganate).

-

Hydrolysis: The resulting ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., NaOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude 2,4,6-trimethylpyrimidine-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for 2,4,6-trimethylpyrimidine-5-carboxylic acid, based on a modified Biginelli-type reaction followed by oxidation and hydrolysis.

Caption: Proposed synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid.

A Comparative Crystal Structure: Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate

In the absence of a determined crystal structure for the title compound, the analysis of a closely related molecule can provide valuable structural insights. The crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate has been reported and its crystallographic data are presented below. This compound shares the core pyrimidine carboxylic acid moiety, offering a reference for bond lengths, angles, and potential intermolecular interactions.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄N₄O₁₁ |

| Formula Weight | 390.27 |

| Crystal System | Orthorhombic |

| Space Group | C222₁ |

| a (Å) | 4.7425(3) |

| b (Å) | 12.5852(9) |

| c (Å) | 26.5080(18) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1582.14(19) |

| Z | 4 |

| Temperature (K) | 296(2) |

| R-factor (%) | 3.77 |

Data sourced from a study on the crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate.

Conclusion and Future Directions

While the definitive crystal structure of 2,4,6-trimethylpyrimidine-5-carboxylic acid remains to be elucidated, this guide provides a foundational understanding of its properties and a viable pathway for its synthesis. The lack of a published crystal structure presents an opportunity for further research. The successful synthesis and crystallization of this compound would allow for its detailed structural characterization by single-crystal X-ray diffraction. Such a study would provide invaluable data for computational modeling, understanding its intermolecular interactions, and potentially unlocking its applications in medicinal chemistry and materials science. Researchers are encouraged to pursue the synthesis and crystallization of this compound to fill this gap in the scientific literature.

References

- 1. 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,4,6-trimethylpyrimidine-5-carboxylic acid: A Technical Guide

Introduction

2,4,6-trimethylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of its constituent functional groups. While experimental spectra for this specific molecule are not widely available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical spectroscopic characteristics and provides generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The spectroscopic properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid are determined by its key structural features: the pyrimidine ring, three methyl groups, and a carboxylic acid group. The following tables summarize the expected chemical shifts and absorption frequencies.

¹H NMR Spectroscopy

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift can be highly dependent on the solvent and concentration. The proton is acidic and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD, causing the peak to diminish or disappear.[1][2] |

| Methyl Protons (C2-CH₃) | 2.3 - 2.7 | Singlet | Expected to be in the typical range for methyl groups attached to an aromatic ring.[1][3] |

| Methyl Protons (C4-CH₃) | 2.3 - 2.7 | Singlet | Similar to the C2-methyl group, influenced by the pyrimidine ring. |

| Methyl Protons (C6-CH₃) | 2.3 - 2.7 | Singlet | Similar to the C2 and C4-methyl groups. |

¹³C NMR Spectroscopy

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 165 - 185 | The carbonyl carbon of the carboxylic acid is expected in this region.[4][5][6][7][8] |

| Pyrimidine Ring (C2, C4, C6) | 150 - 170 | These are quaternary carbons attached to nitrogen and methyl groups, expected to be downfield. The exact shifts will depend on the overall electron distribution in the ring. |

| Pyrimidine Ring (C5) | 110 - 130 | This is a quaternary carbon attached to the carboxylic acid group. |

| Methyl Carbons (-CH₃) | 20 - 30 | Typical range for methyl groups attached to an aromatic system.[7] |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |

| C-H Stretch (Methyl) | ~2900 | Medium to strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=N and C=C Stretch (Pyrimidine Ring) | 1450 - 1620 | Medium to strong, multiple bands |

| C-N Stretch | 1200 - 1350 | Medium |

| O-H Bend | 1300 - 1440 | Medium, broad |

| C-H Bend (Methyl) | ~1375 and ~1450 | Medium |

| N-H and C-H Out-of-plane Bending | 600 - 900 | Medium to weak |

Mass Spectrometry (MS)

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | 180 | The exact mass will be slightly different. |

| [M-OH]⁺ | 163 | Loss of the hydroxyl radical from the carboxylic acid group.[9] |

| [M-COOH]⁺ | 135 | Loss of the entire carboxylic acid group.[9] |

| Further Fragmentations | - | The pyrimidine ring can undergo characteristic fragmentation patterns, including the loss of small molecules like HCN.[10][11][12] |

UV-Visible (UV-Vis) Spectroscopy

| Transition | Expected λmax (nm) | Solvent |

| π → π* | 250 - 280 | Ethanol or Methanol |

The position of the absorption maximum can be influenced by the solvent polarity and the pH of the solution.[13][14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid 2,4,6-trimethylpyrimidine-5-carboxylic acid for ¹H NMR, and 50-100 mg for ¹³C NMR.[15][16]

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid dissolution) in a clean, dry vial.[16][17] The volume of the solvent should be around 0.6-0.7 mL.[16][18]

-

Ensure the sample is fully dissolved; sonication may be used if necessary.[16]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[16][18]

-

-

Data Acquisition:

2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation and Measurement:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry.[19]

-

Acquire a background spectrum of the clean, empty ATR crystal.[20]

-

Place a small amount of the solid 2,4,6-trimethylpyrimidine-5-carboxylic acid onto the center of the ATR crystal.[21]

-

Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[21]

-

Acquire the sample spectrum.

-

After the measurement, clean the ATR crystal thoroughly.[19][21]

-

3. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 0.5-5 µM) in an ESI-compatible solvent system, such as a mixture of methanol and water or acetonitrile and water.[22][23]

-

To promote ionization, a small amount of a volatile acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) is often added to the solvent.[22][24]

-

Ensure the sample is fully dissolved and free of particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[22][23]

-

Apply a high voltage to the ESI needle to generate an electrospray.[23][25]

-

Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to obtain a stable and strong signal.

-

Acquire the mass spectrum over the desired m/z range.

-

4. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

For solution-phase measurements, dissolve a small, accurately weighed amount of the solid compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration.[26][27]

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

For solid-state measurements, a diffuse reflectance accessory may be required. The sample can be compacted into a wafer or measured as a powder.[28][29]

-

-

Data Acquisition:

-

For solution measurements, fill a clean cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[30]

-

Visualizations

The following diagrams illustrate a general workflow for the spectroscopic analysis of a novel compound and the logical relationship between different spectroscopic techniques for structure elucidation.

Caption: A general experimental workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Caption: Logical relationship between spectroscopic techniques and the structural information they provide for elucidation.

References

- 1. 1H NMR - Chemical Shift List [users.wfu.edu]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

- 13. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. agilent.com [agilent.com]

- 21. agilent.com [agilent.com]

- 22. Rutgers_MS_Home [react.rutgers.edu]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 26. ossila.com [ossila.com]

- 27. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 2,4,6-trimethylpyrimidine-5-carboxylic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4,6-trimethylpyrimidine-5-carboxylic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this specific compound in various organic solvents has been publicly reported. However, valuable qualitative information regarding its solubility has been inferred from documented synthesis and purification procedures. This guide summarizes the available information, provides relevant experimental protocols, and outlines a general methodology for solubility determination.

Physicochemical Properties

A summary of the known physicochemical properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid is presented in Table 1. This information is crucial for understanding the compound's general behavior and for designing further experimental studies.

Table 1: Physicochemical Properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Melting Point | 163–164 °C | [1] |

| Appearance | Solid | [1] |

Solubility Profile

Quantitative Data

No specific quantitative data (e.g., in g/L, mol/L) for the solubility of 2,4,6-trimethylpyrimidine-5-carboxylic acid in a range of organic solvents was found in the reviewed literature.

Qualitative Data

Qualitative solubility information can be derived from the purification methods described in the synthesis of the compound. A key finding from a patented synthesis process is the use of ethyl acetate for recrystallization.[1] This indicates that 2,4,6-trimethylpyrimidine-5-carboxylic acid is soluble in hot ethyl acetate and has lower solubility in the same solvent at cooler temperatures. This property is exploited during the purification process to obtain the crystalline solid.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and purification of 2,4,6-trimethylpyrimidine-5-carboxylic acid, from which solubility characteristics can be inferred. Additionally, a general protocol for determining solubility is provided.

Synthesis and Purification of 2,4,6-trimethylpyrimidine-5-carboxylic acid

The following protocol is adapted from a patented procedure and describes the hydrolysis of a methyl ester precursor to yield the target carboxylic acid, followed by its purification.[1]

Materials:

-

Methyl 2,4,6-trimethylpyrimidine-5-carboxylate

-

Methanol

-

Water

-

25% Sodium hydroxide solution

-

Concentrated hydrochloric acid

Procedure:

-

A mixture of methyl 2,4,6-trimethylpyrimidine-5-carboxylate (27 g), methanol (27 ml), and water (27 ml) is prepared in a suitable reaction vessel.

-

A 25% sodium hydroxide solution (25 ml) is added to the mixture.

-

The reaction mixture is heated to 50°C for 90 minutes to facilitate the hydrolysis of the ester.

-

After the reaction is complete, the mixture is cooled to a temperature between -5 and 0°C.

-

Concentrated hydrochloric acid is slowly added to the cooled mixture until a pH of 1.5 is reached, causing the carboxylic acid to precipitate.

-

The mixture is agitated for at least one hour at 0°C to ensure complete precipitation.

-

The solid product is recovered by filtration.

-

The collected solid is washed with ice-cold water (2 x 43 ml).

-

The product is dried under vacuum at 40–45°C.

-

Purification by Recrystallization: The crude 2,4,6-trimethylpyrimidine-5-carboxylic acid is then recrystallized from ethyl acetate to yield the purified product.[1]

General Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for the experimental determination of solubility, a process that could be applied to 2,4,6-trimethylpyrimidine-5-carboxylic acid to generate the currently unavailable quantitative data.

Caption: General workflow for determining the solubility of a compound.

This guide provides a comprehensive overview of the currently available information on the solubility of 2,4,6-trimethylpyrimidine-5-carboxylic acid in organic solvents. While quantitative data is lacking, the provided qualitative insights and experimental protocols offer a solid foundation for researchers and professionals in the field. The outlined general solubility determination workflow can be employed to generate the specific quantitative data required for various research and development applications.

References

The Influence of Substitution on the Thermal Stability of Pyrimidine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental scaffold in numerous pharmaceuticals and bioactive molecules, often incorporates a carboxylic acid moiety to modulate physicochemical properties and biological activity. The thermal stability of these substituted pyrimidine carboxylic acids is a critical parameter, influencing everything from synthesis and purification to storage and formulation of the final drug product. This technical guide provides an in-depth analysis of the factors governing the thermal stability of this important class of compounds. It summarizes key quantitative data from thermal analyses, details the experimental protocols used for their characterization, and illustrates the primary decomposition pathways.

Introduction

Pyrimidine carboxylic acids are a cornerstone in medicinal chemistry. The inherent aromaticity and nitrogen content of the pyrimidine ring, combined with the versatile chemistry of the carboxylic acid group, allow for the fine-tuning of properties such as solubility, lipophilicity, and target binding. However, the introduction of various substituents to the pyrimidine core can significantly impact its thermal stability. Understanding these structure-stability relationships is paramount for anticipating degradation pathways, establishing safe handling and processing temperatures, and ensuring the long-term viability of drug candidates.

The primary mode of thermal decomposition for many heteroaromatic carboxylic acids is decarboxylation, the loss of carbon dioxide. The temperature at which this process occurs is highly dependent on the electronic and steric nature of the substituents on the pyrimidine ring, as well as the position of the carboxylic acid group itself. This guide will explore these relationships through a compilation of experimental data.

Data Presentation: Thermal Analysis of Substituted Pyrimidines

The thermal behavior of substituted pyrimidine derivatives is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss percentages. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and the enthalpies of these processes.

The following tables summarize the available quantitative data from TGA and DSC studies on various substituted pyrimidine derivatives. It is important to note that direct, comparative thermal analysis data for a wide range of substituted pyrimidine carboxylic acids is not extensively consolidated in publicly available literature. The presented data is from studies on various pyrimidine derivatives, which can provide valuable insights into the influence of substituents on the thermal stability of the pyrimidine core.

Table 1: Thermogravimetric Analysis (TGA) Data for Selected Pyrimidine Derivatives

| Compound/Series | Substituents | Decomposition Temperature Range (°C) | Percentage Weight Loss (%) | Residual Weight (%) | Reference |

| SSN-1 | 4-OH, 3-OCH3-C6H4 | 240-450 | 70.0 | 30.0 | [1] |

| SDO-1 | 4-Cl | 225-450 | 73.0 | 27.0 | [1] |

| SDO-2 | 4-CH3 | 230-450 | 75.0 | 25.0 | [1] |

| SDO-3 | 4-F | 230-450 | 75.0 | 25.0 | [1] |

| SDO-4 | 3-CF3 | 220-450 | 70.0 | 30.0 | [1] |

| SDN-1 | 4-Cl | 230-450 | 60.0 | 40.0 | [1] |

| SDN-2 | 4-CH3 | 240-450 | 65.0 | 35.0 | [1] |

| SDN-3 | 4-F | 230-450 | 65.0 | 35.0 | [1] |

| SDN-4 | 3-CF3 | 250-450 | 62.0 | 38.0 | [1] |

| Compound 2a | Phenyl, Dichlorophenyl, Barbituric acid moiety | Stage 1: 30-150, Stage 2: 150-550 | Stage 1: 4.0, Stage 2: 64.0 | 32.0 | [2][3] |

| Compound 2b | Phenyl, Nitrophenyl, Barbituric acid moiety | 210-500 | 68.0 | 32.0 | [2][3] |

Note: The compounds in Table 1 are complex pyrimidine derivatives, not simple substituted carboxylic acids. However, the data illustrates the impact of different substituent groups on the decomposition profiles.

Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Pyrimidine Derivatives

| Compound/Series | Substituents | Melting Point (°C) | Heat of Fusion (J/g) | Reference |

| SSN-1 | 4-OH, 3-OCH3-C6H4 | 200.0 | 11.0 | [1] |

| SDO-1 | 4-Cl | 211.0 | 38.0 | [1] |

| SDO-2 | 4-CH3 | 209.0 | 30.0 | [1] |

| SDO-3 | 4-F | 212.0 | 35.0 | [1] |

| SDO-4 | 3-CF3 | 170.0 | 18.0 | [1] |

| SDN-1 | 4-Cl | 225.0 | 25.0 | [1] |

| SDN-2 | 4-CH3 | 217.0 | 20.0 | [1] |

| SDN-3 | 4-F | 219.0 | 22.0 | [1] |

| SDN-4 | 3-CF3 | 198.0 | 15.0 | [1] |

Factors Influencing Thermal Stability

The thermal stability of substituted pyrimidine carboxylic acids is a multifactorial property. The key determinants include:

-

Position of the Carboxylic Acid Group: The proximity of the carboxylic acid to the ring nitrogens is a critical factor. For instance, in the analogous pyridine carboxylic acids, picolinic acid (2-carboxylic acid) is the least stable due to the ease of forming a zwitterionic intermediate that facilitates decarboxylation[4]. A similar trend is expected for pyrimidine carboxylic acids, with 2- and 4-pyrimidinecarboxylic acids likely being less stable than the 5-isomer.

-

Nature of Substituents:

-

Electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups can destabilize the pyrimidine ring and potentially lower the decomposition temperature. However, they can also influence the mechanism of decomposition.

-

Electron-donating groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups can increase the electron density of the ring. Their effect on thermal stability can be more complex, as they can participate in intermolecular hydrogen bonding, which may increase the energy required for decomposition.

-

-

Intermolecular Interactions: Hydrogen bonding, particularly in the solid state, plays a significant role in the thermal stability of these compounds. Strong intermolecular hydrogen bonds between the carboxylic acid groups and ring nitrogens or other substituents can increase the melting point and the onset temperature of decomposition.

-